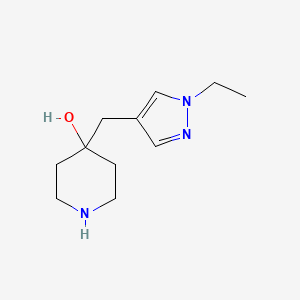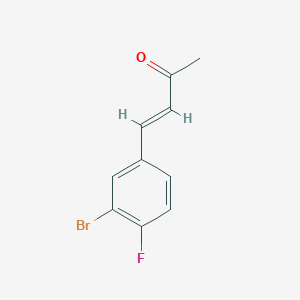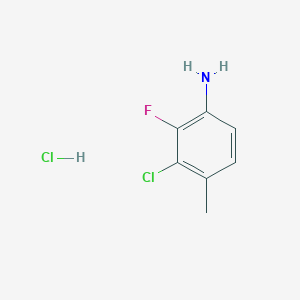
(1-(4-Methylbenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Methylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol It is a cyclopropane derivative, where a cyclopropyl group is attached to a methanol moiety, and the cyclopropyl group is further substituted with a 4-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylbenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Methylbenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (1-(4-Methylbenzyl)cyclopropyl)aldehyde or (1-(4-Methylbenzyl)cyclopropyl)carboxylic acid.
Reduction: (1-(4-Methylbenzyl)cyclopropyl)methane.
Substitution: (1-(4-Methylbenzyl)cyclopropyl)methyl chloride.
Wissenschaftliche Forschungsanwendungen
(1-(4-Methylbenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the biological activity of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-(4-Methylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical reactions. The 4-methylbenzyl group can engage in π-π interactions, influencing the compound’s binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(2-Methylbenzyl)cyclopropyl)methanol
- (1-(3-Methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(4-Methylbenzyl)cyclopropyl)methanol is unique due to the position of the methyl group on the benzyl ring, which can influence its chemical reactivity and interactions. The presence of the cyclopropyl group also adds to its distinctiveness, as cyclopropane derivatives are known for their strained ring systems and unique reactivity patterns .
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
[1-[(4-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3 |
InChI-Schlüssel |
MSCIOZVIKIFGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)




![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)
![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)



carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)


